molecular formula C23H19BrN2O2 B11636418 4-bromo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

4-bromo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B11636418
M. Wt: 435.3 g/mol
InChI Key: PETBQIADQDWHOZ-UHFFFAOYSA-N
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Description

4-bromo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is an organic compound with a complex structure that includes a bromine atom, a benzoxazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated benzoxazole derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

4-bromo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to the presence of the benzoxazole ring and the specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

4-bromo-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H19BrN2O2/c1-14(2)17-7-12-21-20(13-17)26-23(28-21)16-5-10-19(11-6-16)25-22(27)15-3-8-18(24)9-4-15/h3-14H,1-2H3,(H,25,27)

InChI Key

PETBQIADQDWHOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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